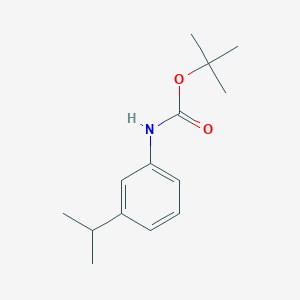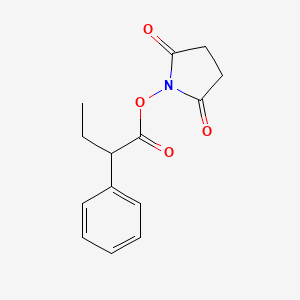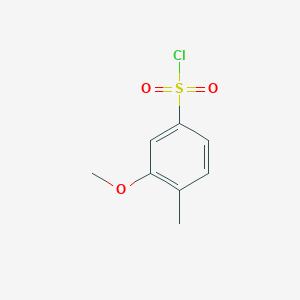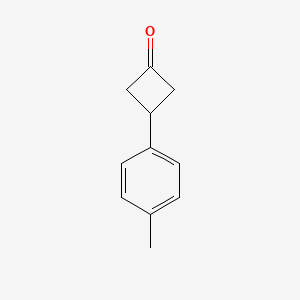![molecular formula C17H28OSi B3105354 Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- CAS No. 152718-37-1](/img/structure/B3105354.png)
Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-
Descripción general
Descripción
Silanes are a group of chemical compounds that contain a silicon atom bonded to hydrogen, alkyl, or aryl groups. Silanes are widely used in various industrial and scientific applications, including surface modification, adhesion promotion, and as coupling agents in composite materials. Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- (TMIPEO), is a silane derivative that has gained significant attention in recent years due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- has been extensively studied for its potential applications in various scientific fields. One of the major applications of Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- is in the field of organic electronics, where it is used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- has also been used as a surface modifier in the fabrication of nanocomposites and as a coupling agent in the synthesis of hybrid materials.
Mecanismo De Acción
Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- acts as a hole-transporting material in OLEDs and OSCs by facilitating the movement of positive charges (holes) across the device. The mechanism of hole transport in Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- is attributed to its high ionization potential and low-lying highest occupied molecular orbital (HOMO) energy level, which allows it to accept and transport holes efficiently. In nanocomposites and hybrid materials, Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- acts as a coupling agent by forming covalent bonds with the surface of the nanoparticles or other materials, which enhances their adhesion and dispersibility.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-. However, studies have shown that Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- is non-toxic and biocompatible, making it a promising material for biomedical applications. Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- has been used as a surface modifier in the fabrication of biocompatible materials and as a coating material for medical implants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- is its high purity and stability, which makes it a reliable material for lab experiments. Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- is also readily available and relatively inexpensive compared to other silane derivatives. However, Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- has limited solubility in common organic solvents, which can pose challenges in some applications.
Direcciones Futuras
For the research and development of Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- include the synthesis of derivatives with improved properties and the application of Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- in flexible and stretchable electronics and biomedicine.
Propiedades
IUPAC Name |
1-phenylethenoxy-tri(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28OSi/c1-13(2)19(14(3)4,15(5)6)18-16(7)17-11-9-8-10-12-17/h8-15H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIZHJOZXVTMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC(=C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451016 | |
| Record name | Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152718-37-1 | |
| Record name | Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate](/img/structure/B3105271.png)
![2-Oxa-6-azaspiro[3.5]nonane hemioxalate](/img/structure/B3105281.png)
![8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3105287.png)
![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B3105293.png)
![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/structure/B3105301.png)


![4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide](/img/structure/B3105319.png)





